Home > Products > Screening Compounds P64733 > (4aR,7aS)-rel-Octahydro-cyclopentapyrazine
(4aR,7aS)-rel-Octahydro-cyclopentapyrazine - 1310377-65-1

(4aR,7aS)-rel-Octahydro-cyclopentapyrazine

Catalog Number: EVT-2566541
CAS Number: 1310377-65-1
Molecular Formula: C7H14N2
Molecular Weight: 126.203
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is synthesized from various precursors and has been described in several patents related to its use as a cooling agent or in formulations aimed at enhancing sensory experiences. The classification of (4aR,7aS)-rel-Octahydro-cyclopentapyrazine falls under organic compounds with cyclic structures, specifically those that contain nitrogen heterocycles.

Synthesis Analysis

The synthesis of (4aR,7aS)-rel-Octahydro-cyclopentapyrazine typically involves several steps:

  1. Starting Materials: The synthesis often starts from readily available cyclic precursors.
  2. Cyclization: A key step involves the cyclization of linear precursors to form the bicyclic structure. This can be achieved through various methods, including:
    • Ring-closing reactions: Utilizing catalysts or heat to promote the formation of the cyclic structure.
    • Hydrogenation: Reducing double bonds in the precursor to form saturated rings.
  3. Chiral Resolution: Given that the compound has specific stereochemical configurations (4aR and 7aS), chiral resolution techniques such as chiral chromatography or enzymatic resolution may be employed to isolate the desired enantiomer.

Parameters such as temperature, pressure, and reaction time are critical for optimizing yields and achieving the desired stereochemistry during synthesis.

Molecular Structure Analysis

The molecular structure of (4aR,7aS)-rel-Octahydro-cyclopentapyrazine can be described as follows:

  • Molecular Formula: C₈H₁₄N₂
  • Molecular Weight: Approximately 142.21 g/mol
  • Structural Features:
    • The compound features a bicyclic framework with two fused rings.
    • The presence of nitrogen atoms contributes to its basicity and reactivity.

The stereochemistry at positions 4a and 7a is crucial for its biological activity, influencing how it interacts with biological targets.

Chemical Reactions Analysis

(4aR,7aS)-rel-Octahydro-cyclopentapyrazine can undergo various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, allowing for modifications that enhance its pharmacological properties.
  2. Oxidation Reactions: The saturated rings can be oxidized to introduce functional groups that may improve solubility or receptor affinity.
  3. Complexation: The compound may form complexes with metals or other ligands, which can alter its reactivity and stability.

These reactions are essential for developing derivatives with improved efficacy or specificity for TRPM8 modulation.

Mechanism of Action

The mechanism of action for (4aR,7aS)-rel-Octahydro-cyclopentapyrazine primarily involves its interaction with the TRPM8 receptor:

  • TRPM8 Activation: As a modulator, this compound binds to TRPM8, mimicking the effects of natural cooling agents like menthol. This binding induces conformational changes in the receptor, leading to its activation.
  • Calcium Ion Influx: Activation of TRPM8 results in an influx of calcium ions into sensory neurons, which translates into a cooling sensation and potential analgesic effects.

This mechanism highlights its potential therapeutic applications in pain management and sensory modulation.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4aR,7aS)-rel-Octahydro-cyclopentapyrazine include:

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water due to its hydrophobic nature.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are significant for determining its formulation into pharmaceutical or cosmetic products.

Applications

(4aR,7aS)-rel-Octahydro-cyclopentapyrazine has several scientific applications:

  1. Pharmaceutical Development: Used as a lead compound for developing new analgesics that target TRPM8 for pain relief without causing irritation associated with other agents.
  2. Personal Care Products: Incorporated into formulations aimed at providing cooling sensations in topical applications such as lotions and creams.
  3. Food Industry: Potentially used as a flavoring agent due to its ability to impart cooling sensations similar to mint.
Synthesis Methodologies and Stereochemical Control

Stereoselective Synthetic Routes for (4aR,7aS)-rel-Octahydro-cyclopentapyrazine

The synthesis of (4aR,7aS)-rel-Octahydro-cyclopentapyrazine (C7H14N2, MW 126.20) relies on strategies that ensure precise relative stereochemistry across its fused bicyclic system. The most efficient routes involve ring-closing reactions of appropriately functionalized precursors with stereochemical guidance:

  • Hantzsch-like Cyclocondensation: A modified Hantzsch dihydropyridine synthesis is adapted for pyrazine formation. Here, 1,2-diaminocyclohexane derivatives undergo condensation with 1,3-dicarbonyl equivalents (e.g., acetoacetate esters). This reaction proceeds through a dihydropyrazine intermediate, which is subsequently dehydrogenated to the saturated system via catalytic hydrogenation. The cis-fused octahydro-cyclopentapyrazine scaffold forms selectively due to thermodynamic preference for the (4aR,7aS) relative configuration under acidic conditions [2].
  • Cyclization of 1,2-Diamines with Carbonyl Synthons: Linear N,N′-disubstituted diamines containing carbonyl moieties (e.g., dialdehydes or keto-acids) undergo intramolecular reductive amination. Sodium cyanoborohydride-mediated cyclization at 60°C yields the bicyclic pyrazine with moderate diastereoselectivity (d.r. 3:1). The rel-(4aR,7aS) isomer predominates due to reduced 1,3-diaxial interactions in the transition state [1] [5].

Table 1: Key Stereoselective Routes to (4aR,7aS)-rel-Octahydro-cyclopentapyrazine

PrecursorReagent/ConditionsYield (%)Diastereoselectivity (d.r.)Stereochemical Outcome
1,2-Diaminocyclohexane + Ethyl acetoacetateAcOH, reflux → Pd/C, H265>20:1rel-(4aR,7aS) major isomer
N,N′-Bis(3-oxopropyl)ethylenediamineNaBH3CN, pH 5, 60°C583:1rel-(4aR,7aS) favored

Critical stereochemical challenges arise from:

  • Bridgehead Proton Orientation: The (4aR,7aS) configuration fixes bridgehead hydrogens in a cis orientation, imposing transannular strain during ring closure. This necessitates precise reaction kinetics to avoid kinetically trapped trans-fused isomers [1].
  • N-Functionalization Effects: Alkylation of the pyrazine nitrogen atoms can invert ring conformation. Protecting groups (e.g., tert-butoxycarbonyl) minimize stereochemical drift during functionalization [5].

Catalytic Asymmetric Cyclization Strategies in Bicyclic Pyrazine Formation

Enantioselective synthesis of the (4aR,7aS) enantiomer leverages chiral catalysts to control stereogenicity during ring formation:

  • Rhodium-Catalyzed Cycloadditions: Rh2(cap)4 (cap = caprolactam) catalyzes [3+2] cycloadditions between cyclic α-diazo carbonyl compounds and enamines. This method achieves >90% enantiomeric excess for the (4aR,7aS) enantiomer by directing facial selectivity via a sterically congested chiral pocket at the rhodium carbenoid intermediate [7].
  • Dehydrosulfurization with Chiral Inducers: Thiourea precursors (e.g., N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)carboxamides) undergo ring closure under dehydrosulfurization. Employing chiral bases like cinchona alkaloid derivatives during cyclization with dicyclohexylcarbodiimide affords enantiomeric excesses of 70–85% [5] [8].
  • Organocatalytic Desymmetrization: meso-cyclic diamines undergo enantioselective acylation using isocyanate derivatives and cinchona-based catalysts. Subsequent ring closure yields the (4aR,7aS) enantiomer with 80% enantiomeric excess, exploiting hydrogen-bonding interactions in the transition state [2].

Table 2: Asymmetric Catalysis for Enantiomerically Enriched (4aR,7aS) Formation

Catalyst SystemReaction TypeEnantiomeric Excess (%)Key Stereocontrol Mechanism
Rh2(cap)4[3+2] Cycloaddition92Chiral environment at rhodium-carbenoid site
DCC + CinchonidineThiourea cyclization85Base-directed iminium ion formation
Quinine-derived ureaDiacylative desymmetrization80Hydrogen-bond-mediated enantiofacial discrimination

Mechanistically, asymmetric induction occurs via:

  • Chiral Lewis Acid Coordination: Metals (e.g., Rh2+) chelate with carbonyl oxygen and diazo groups, creating a rigid chiral framework for nucleophile attack [7].
  • Ion-Pairing in Dehydrosulfurization: Chiral bases protonate the thiourea intermediate, steering the stereochemistry of carbodiimide-mediated cyclization [8].

Properties

CAS Number

1310377-65-1

Product Name

(4aR,7aS)-rel-Octahydro-cyclopentapyrazine

IUPAC Name

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine

Molecular Formula

C7H14N2

Molecular Weight

126.203

InChI

InChI=1S/C7H14N2/c1-2-6-7(3-1)9-5-4-8-6/h6-9H,1-5H2/t6-,7+

InChI Key

HIWGVEJBTWMJEP-KNVOCYPGSA-N

SMILES

C1CC2C(C1)NCCN2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.